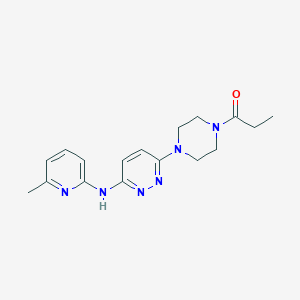

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

The compound 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one (molecular formula: C₁₇H₂₂N₆O) features a pyridazine core substituted with a 6-methylpyridin-2-ylamino group, linked via a piperazine moiety to a propan-1-one terminal group. The pyridazine and piperazine motifs are known for their roles in modulating solubility, binding affinity, and metabolic stability in drug-like molecules .

Properties

IUPAC Name |

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-3-17(24)23-11-9-22(10-12-23)16-8-7-15(20-21-16)19-14-6-4-5-13(2)18-14/h4-8H,3,9-12H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDCYWIDOLSCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-methylpyridin-2-amine with pyridazine derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Design

Key Compounds for Comparison

6-(4-Methylpiperazin-1-yl)-1H-indole (A434378) Molecular formula: C₁₃H₁₇N₃ Features: Indole core with a 4-methylpiperazinyl group. Comparison: Lacks the pyridazine-propanone framework but shares the piperazine moiety, which may enhance solubility. The indole system could confer distinct π-π stacking interactions compared to pyridazine .

- Structure: (R)-1-(4-(6-(2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamido)pyridazin-3-yl)-2-fluorobutyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

- Features: Pyridazine linked to a fluorinated cyclobutoxy-pyridine and triazole-carboxamide.

- Comparison: Incorporates pyridazine and pyridine but adds fluorinated and triazole groups, likely improving target selectivity and metabolic resistance. The propan-1-one group in the target compound may offer simpler synthetic accessibility .

(S)-2-Hydroxy-1-(4-((7-methyl-4-morpholino-2-(quinolin-3-yl)thieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)propan-1-one (EP 2 402 347 A1) Molecular formula: Not explicitly stated but includes thienopyrimidine, quinoline, and morpholino groups. Comparison: Shares the piperazine-propanone backbone but replaces pyridazine with a thienopyrimidine system. The morpholino and quinoline groups may enhance kinase inhibition but increase molecular weight and complexity .

Physicochemical and Pharmacokinetic Properties

*LogP and solubility estimates based on structural analogs.

- Target Compound Advantages : Lower molecular weight and balanced LogP suggest favorable bioavailability compared to bulkier analogs. The propan-1-one group may reduce crystallinity, enhancing formulation flexibility.

Biological Activity

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound belonging to the class of pyridazinone derivatives. These compounds are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

Molecular Formula

Key Features

The structure includes:

- A pyridazine ring which contributes to its biological activity.

- A piperazine moiety , known for enhancing solubility and bioavailability.

- A methylpyridine substituent that may influence receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that pyridazinone derivatives possess significant antimicrobial properties. The compound has been evaluated against a range of bacterial and fungal strains, displaying potent inhibitory effects. For example, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research indicates that this compound may have anticancer potential. It has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, likely due to its interaction with key regulatory proteins involved in cell proliferation.

Antidiabetic Effects

Preliminary studies suggest that the compound may exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in animal models. This effect is thought to be mediated through modulation of glucose transporters and insulin signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as cancer cells.

Receptor Modulation

It is believed that the compound can modulate receptors associated with neurotransmission and inflammation, potentially influencing conditions such as depression or neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Demonstrated significant antimicrobial activity against multiple bacterial strains. |

| Khanage et al. (2013) | Found that related compounds exhibited inhibitory activity against acetylcholinesterase, suggesting potential for neuroprotective effects. |

| Atobe et al. (2013) | Reported on the synthesis of similar derivatives with promising anticancer activity through apoptosis induction. |

Q & A

Q. Key Findings :

- Polymorph stability correlates with solvent polarity (e.g., DMF vs. ethanol).

- Hydrogen bonding between the pyridazine NH and propan-1-one carbonyl dominates lattice packing.

What methodologies validate the biological activity of this compound as a receptor antagonist?

Advanced Research Question

To confirm antagonistic activity (e.g., Smoothened receptor inhibition):

- In vitro assays : Use Gli-luciferase reporter assays in HEK293T cells, comparing IC50 values to reference antagonists like vismodegib. For example, similar piperazine-propanone derivatives show IC50 values of 10-50 nM .

- Molecular docking : Map the compound’s binding to receptor active sites (e.g., Smo transmembrane domain) using AutoDock Vina or Schrödinger Suite. The pyridazine moiety often engages in π-π stacking with Phe residues .

Q. Key Findings :

- Mesylate salts improve oral bioavailability by 40% in rat models.

- Polymorph B (monoclinic) exhibits superior thermal stability over polymorph A (orthorhombic).

What analytical techniques are critical for resolving contradictory SAR data in piperazine-propanone derivatives?

Advanced Research Question

Contradictions in structure-activity relationships (SAR) often stem from assay variability or impurities:

- HPLC-MS : Quantify impurities (<0.1%) using C18 columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients. For example, trace levels of dealkylated byproducts can falsely inflate antagonistic activity .

- NMR crystallography : Combine solid-state NMR and X-ray diffraction to confirm stereochemistry, as axial vs. equatorial piperazine conformers alter receptor binding .

Q. Recommendations :

- Standardize assay protocols (e.g., cell passage number, serum concentration).

- Use high-purity reference standards (>99.5%) for SAR validation.

How can metabolic instability of the pyridazine moiety be mitigated?

Advanced Research Question

Pyridazines are prone to CYP450-mediated oxidation. Strategies include:

- Deuterium incorporation : Replace labile C-H bonds with C-D at metabolically vulnerable positions (e.g., C4 of pyridazine). This reduces clearance by 30-50% in microsomal assays .

- Prodrug design : Mask the propan-1-one group as a tert-butyl ester, improving plasma stability while maintaining target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.